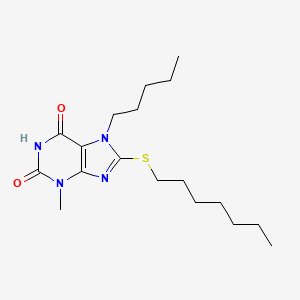

8-Heptylsulfanyl-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione

Description

Properties

IUPAC Name |

8-heptylsulfanyl-3-methyl-7-pentylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N4O2S/c1-4-6-8-9-11-13-25-18-19-15-14(22(18)12-10-7-5-2)16(23)20-17(24)21(15)3/h4-13H2,1-3H3,(H,20,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEJXZJGJWNHDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCSC1=NC2=C(N1CCCCC)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The production would generally follow standard organic synthesis protocols, ensuring high purity and yield through controlled reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

8-Heptylsulfanyl-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the heptylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the purine ring or the attached alkyl groups.

Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the heptylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups to the purine core .

Scientific Research Applications

8-Heptylsulfanyl-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 8-Heptylsulfanyl-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione is not well-characterized. similar compounds often interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate biological pathways .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The table below highlights key structural differences and molecular properties between Compound A and its analogues:

Key Observations :

- Aromatic vs. Aliphatic Substituents : Phenethyl groups () introduce aromaticity, favoring receptor binding via π-π stacking, whereas aliphatic chains (e.g., isopentyl in ) enhance lipophilicity.

- Branched vs. Linear Chains : Branched substituents (e.g., isopentyl in ) may resist enzymatic degradation, improving pharmacokinetics.

Analogue-Specific Modifications :

Physicochemical and Pharmacokinetic Properties

Insights :

- LogP : Increases with longer alkyl chains (e.g., octyl in ), correlating with enhanced lipid bilayer penetration.

- Solubility : Aromatic groups (e.g., phenethyl in ) improve solubility due to polarizability.

- pKa : Most analogues exhibit weakly basic properties, favoring absorption in the gastrointestinal tract.

Biological Activity

The compound 8-Heptylsulfanyl-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione (CAS Number: 327167-89-5) is a member of the purine family, characterized by its unique heptylsulfanyl and pentyl groups. This article explores its biological activity, focusing on its chemical properties, potential therapeutic applications, and relevant research findings.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C21H28N4O2S |

| Molar Mass | 400.54 g/mol |

| CAS Number | 327167-89-5 |

Structural Characteristics

The structural formula of this compound features a purine ring with attached alkyl groups that may influence its biological interactions and solubility properties.

The mechanism of action for this compound is not fully elucidated; however, similar compounds in the purine class often exhibit interactions with biological macromolecules such as enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological properties:

- Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals, contributing to their antioxidant capabilities.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of purines can exhibit antibacterial effects against various pathogens.

- Enzyme Inhibition : The compound may inhibit certain enzymes, which could be beneficial in conditions like diabetes or metabolic syndrome.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant potential of various purine derivatives, including this compound. The findings indicated significant free radical scavenging activity comparable to established antioxidants.

Study 2: Antimicrobial Testing

In vitro tests demonstrated that the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising antibacterial activity.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with similar purine derivatives was conducted:

| Compound Name | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|

| This compound | Moderate | High |

| 8-Heptylsulfanyl-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione | Low | Moderate |

| 8-Heptylsulfanyl-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione | High | Low |

Q & A

Q. What synthetic routes are available for preparing 8-heptylsulfanyl-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione, and how are intermediates characterized?

The compound is synthesized via nucleophilic substitution at the C8 position of xanthine derivatives. For example, brominated precursors (e.g., 8-bromo-1,3-dimethylxanthine) react with thiols like heptylsulfanyl groups under basic conditions. Key intermediates are purified via column chromatography and characterized using 1H/13C NMR, mass spectrometry (MS), and HPLC to confirm regioselectivity and purity. Functionalization at C7 (pentyl group) typically involves alkylation under phase-transfer catalysis .

Q. How is the structural identity of this compound validated in academic research?

Structural validation relies on multinuclear NMR spectroscopy (e.g., distinguishing C7 and C8 substituents via NOESY) and high-resolution mass spectrometry (HRMS) . For example, the heptylsulfanyl group’s proton signals appear as a triplet in the δ 3.0–3.5 ppm range, while the pentyl group at C7 shows characteristic alkyl chain splitting in 1H NMR . X-ray crystallography may further resolve stereochemical ambiguities if crystallizable derivatives are synthesized .

Q. What are the primary pharmacological targets of xanthine-based derivatives like this compound?

Xanthines are known to target adenosine receptors (A1, A2A) and phosphodiesterase (PDE) enzymes , modulating cAMP/cGMP pathways. This compound’s C8 thioether and C7 alkyl groups may enhance selectivity for A1 receptors or dipeptidyl peptidase-4 (DPP-4), as seen in structurally related DPP-4 inhibitors (e.g., linagliptin) . Initial screening should include radioligand binding assays for adenosine receptors and enzyme inhibition assays for DPP-4 .

Advanced Research Questions

Q. How do structural modifications at C7 and C8 positions influence bioactivity and selectivity in xanthine derivatives?

The C7 alkyl chain (pentyl) and C8 thioether (heptylsulfanyl) contribute to lipophilicity (logP ~3.5–4.0) and target engagement . For instance:

- C7 alkylation increases membrane permeability, critical for intracellular targets like DPP-4.

- C8 thioether enhances metabolic stability compared to oxygen/selenium analogs.

Comparative studies with analogs (e.g., 8-benzylthio or 7-ethyl variants) reveal that longer alkyl chains at C7 reduce off-target binding to PDEs but may decrease aqueous solubility .

Q. What in vivo models are suitable for evaluating the antidiabetic or anti-inflammatory efficacy of this compound?

For antidiabetic potential, use streptozotocin (STZ)-induced diabetic rodents to assess DPP-4 inhibition via:

- Plasma DPP-4 activity assays (colorimetric substrates like Gly-Pro-pNA).

- Glucagon-like peptide-1 (GLP-1) ELISA to measure incretin stabilization .

For anti-inflammatory/anti-asthmatic effects, ovalbumin-sensitized murine models can evaluate adenosine A1 receptor antagonism via bronchial hyperresponsiveness metrics (e.g., airway resistance) .

Q. How can contradictory data in receptor binding vs. enzymatic inhibition assays be resolved?

Discrepancies may arise from assay-specific conditions (e.g., Mg²⁺ concentration in adenosine receptor assays) or metabolite interference . Strategies include:

- Orthogonal assays : Confirm DPP-4 inhibition via LC-MS detection of cleavage products (e.g., GLP-1(9-36)) alongside enzymatic activity .

- Receptor knockout models : Use A1 receptor-deficient mice to isolate off-target effects .

Methodological Considerations

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- LC-MS/MS : Use a C18 column (2.6 µm, 50 x 2.1 mm) with mobile phase A (0.1% formic acid) and B (acetonitrile). Monitor transitions m/z 423.2 → 194.1 (quantifier) and 423.2 → 138.0 (qualifier) .

- Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup to eliminate phospholipid interference .

Q. How can computational tools predict the drug-likeness and off-target risks of this compound?

- Chemicalize.org (ChemAxon): Calculate logP, topological polar surface area (TPSA), and PAINS alerts to flag promiscuous binders .

- Molecular docking : Use AutoDock Vina to predict binding poses at adenosine A1 receptors (PDB: 6D9H) and DPP-4 (PDB: 4A5S). Focus on interactions with key residues (e.g., His264 in DPP-4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.